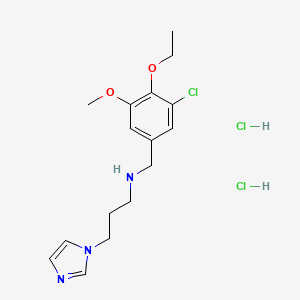![molecular formula C17H21N3O3S B6049947 N-(4-butoxyphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6049947.png)
N-(4-butoxyphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-butoxyphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide, commonly known as BPTAA, is a chemical compound that has gained significant attention in the field of scientific research. BPTAA is a thioacetamide derivative that exhibits potential applications in the fields of biochemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of BPTAA is not fully understood. However, studies have shown that BPTAA exhibits its anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. BPTAA also inhibits the activity of matrix metalloproteinases, which are enzymes that play a crucial role in tumor invasion and metastasis.
Biochemical and Physiological Effects:
BPTAA has been shown to exhibit various biochemical and physiological effects. In animal models, BPTAA has been shown to reduce tumor growth and metastasis. BPTAA has also been shown to reduce inflammation and oxidative stress, which are two key factors that contribute to the development of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using BPTAA in lab experiments is its potential as an anti-cancer drug. BPTAA exhibits anti-tumor activity against various cancer cell lines, making it a promising candidate for the development of anti-cancer drugs. However, one of the limitations of using BPTAA in lab experiments is its low solubility in water, which can make it challenging to administer to animals.
Direcciones Futuras
There are several future directions for the study of BPTAA. One of the primary areas of research is the development of BPTAA-based anti-cancer drugs. Studies have shown that BPTAA exhibits promising anti-tumor activity, making it a potential candidate for the development of new anti-cancer drugs. Another area of research is the study of the mechanism of action of BPTAA. Further research is needed to fully understand how BPTAA exhibits its anti-cancer and anti-inflammatory properties. Additionally, future studies can focus on improving the solubility of BPTAA, which can make it easier to administer in lab experiments.
Conclusion:
In conclusion, BPTAA is a thioacetamide derivative that exhibits potential applications in the fields of biochemistry and pharmacology. The synthesis of BPTAA involves the reaction between 4-butoxyaniline and 2-mercapto-4-hydroxy-6-methylpyrimidine in the presence of acetic anhydride. BPTAA has shown promising results in reducing tumor growth and inflammation in animal models. However, further research is needed to fully understand the mechanism of action of BPTAA and to improve its solubility for use in lab experiments.
Métodos De Síntesis
The synthesis of BPTAA involves the reaction between 4-butoxyaniline and 2-mercapto-4-hydroxy-6-methylpyrimidine in the presence of acetic anhydride. The reaction takes place under reflux conditions, and the resulting product is purified using column chromatography. The yield of BPTAA is approximately 70%.
Aplicaciones Científicas De Investigación
BPTAA has shown potential applications in the field of scientific research. One of the primary research areas where BPTAA has been studied is in the development of anti-cancer drugs. Studies have shown that BPTAA exhibits anti-tumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BPTAA has also been studied for its anti-inflammatory properties, and it has shown promising results in reducing inflammation in animal models.
Propiedades
IUPAC Name |
N-(4-butoxyphenyl)-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-3-4-9-23-14-7-5-13(6-8-14)19-16(22)11-24-17-18-12(2)10-15(21)20-17/h5-8,10H,3-4,9,11H2,1-2H3,(H,19,22)(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMWFWJGAFLYHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(4-hydroxy-1-piperidinyl)-2-oxoethyl]-1-isobutyl-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B6049865.png)
![4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6049871.png)
methylene]-4-(4-morpholinyl)-4-oxo-1-phenyl-1,3-butanedione](/img/structure/B6049876.png)
![N,N-dimethyl-N'-[(2-phenoxy-3-pyridinyl)methyl]sulfamide](/img/structure/B6049879.png)
![2-{1-(4-methoxy-2,3-dimethylbenzyl)-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6049897.png)
![4-[benzyl(methylsulfonyl)amino]-N-(4-phenoxyphenyl)benzamide](/img/structure/B6049898.png)
![2-{[2-(diethylamino)ethyl]thio}-5-ethyl-6-hydroxy-3-phenyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B6049906.png)
![1-[(dimethylamino)sulfonyl]-N-[4-(1H-imidazol-1-yl)benzyl]-3-piperidinecarboxamide](/img/structure/B6049922.png)

![5-(3-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6049936.png)
![N-[3-(benzyloxy)-4-methoxybenzyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine](/img/structure/B6049944.png)

![2-(4-methoxy-2,3-dimethylphenyl)-4-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]methyl}-5-methyl-1,3-oxazole](/img/structure/B6049963.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B6049964.png)